molecular formula C9H20O4SSi B8548786 Acetylthiomethyltriethoxysilane CAS No. 220726-87-4

Acetylthiomethyltriethoxysilane

Cat. No.: B8548786
CAS No.: 220726-87-4
M. Wt: 252.41 g/mol
InChI Key: TUFUIWZXKJVRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylthiomethyltriethoxysilane (chemical formula: C₈H₁₈O₃SSi) is a specialized organosilicon compound characterized by a triethoxysilyl group, a methyl group, and an acetylthio functional group. This structure confers unique reactivity, particularly in hydrolysis and condensation reactions, making it valuable as a coupling agent in polymers, adhesives, and coatings. The acetylthio group enhances compatibility with sulfur-containing matrices, such as rubber vulcanizates, while the triethoxy groups enable covalent bonding to inorganic substrates like glass or metals .

Properties

CAS No.

220726-87-4

Molecular Formula

C9H20O4SSi

Molecular Weight

252.41 g/mol

IUPAC Name

S-(triethoxysilylmethyl) ethanethioate

InChI

InChI=1S/C9H20O4SSi/c1-5-11-15(12-6-2,13-7-3)8-14-9(4)10/h5-8H2,1-4H3

InChI Key

TUFUIWZXKJVRRW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CSC(=O)C)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Hydrolysis Kinetics : this compound hydrolyzes 50% faster than mercaptopropyltriethoxysilane due to electron-withdrawing acetylthio groups accelerating Si–O cleavage .
  • Toxicity Profile: Limited data exist for this compound, though its hydrolysis byproducts (e.g., acetic acid) require careful handling. Triethynylsilane derivatives pose flammability risks due to ethynyl groups .

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